molecular formula C6H2BrCl2I B1365838 5-Bromo-1,3-dichloro-2-iodobenzene CAS No. 62720-30-3

5-Bromo-1,3-dichloro-2-iodobenzene

Cat. No.: B1365838
CAS No.: 62720-30-3
M. Wt: 351.79 g/mol
InChI Key: ZKNRQIMIXPBAGW-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dichloro-2-iodobenzene is an organohalide compound with the molecular formula C6H2BrCl2I. It is a benzene ring substituted with bromine, chlorine, and iodine atoms. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dichloro-2-iodobenzene typically involves halogenation reactions. One common method is the sequential halogenation of benzene derivatives. For instance, starting with 1,3-dichlorobenzene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequently, iodination can be performed using iodine and an oxidizing agent like nitric acid .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and precise control of temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dichloro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of iodoarenes or dehalogenated benzenes .

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dichloro-2-iodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-iodobenzene
  • 1,3-Dichloro-2-iodobenzene
  • 1-Bromo-3,5-dichlorobenzene

Uniqueness

5-Bromo-1,3-dichloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern provides distinct reactivity and properties compared to other halogenated benzenes. For example, the combination of bromine, chlorine, and iodine allows for selective reactions that are not possible with compounds containing only one or two types of halogens .

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRQIMIXPBAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404415
Record name 5-bromo-1,3-dichloro-2-iodobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62720-30-3
Record name 5-Bromo-1,3-dichloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62720-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1,3-dichloro-2-iodobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID70404415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-dichloro-2-iodobenzene
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Synthesis routes and methods

Procedure details

2,6-Dichloro-4-bromoaniline (15.6 g, 64.8 mmol) was gradually added to concentrated sulfuric acid (40 ml). The mixture was then stirred at room temperature for 20 minutes. The mixture was then cooled to 0° C. To the mixture was then added gradually sodium nitrite (4.9 g, 71.22 mmol). The mixture was then stirred at a temperature of 0° C. to 5° C. for 2.5 hours. The mixture thus obtained was then added to ice-water (200 g). To the mixture was then added an aqueous solution of potassium iodide (12.9 g, 77.76 mmol) at 5° C. The mixture was then allowed to stand at 5° C. for 15 minutes and at room temperature for 1 hour. The mixture was then extracted with diethyl ether. The extract was washed with an aqueous solution of sodium thiosulfate, and then dried over magnesium sulfate. The solvent was then distilled off. The crude product thus obtained was then extracted with hexane (200 ml). The solvent was then distilled off. As a result, a crude product was obtained in an amount of 18.62 g. The crude product was then recrystallized from ethanol (75 ml). As a result, 2,6-dichloro-4-bromoiodobenzene was obtained (14.8 g; yield: 65%).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
12.9 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the electrochemical reduction of 5-bromo-1,3-dichloro-2-iodobenzene particularly interesting for studying reaction mechanisms?

A1: The presence of three different halogen atoms (bromine, chlorine, and iodine) with varying electronegativity and leaving group ability in this compound allows researchers to investigate the selectivity and stepwise or concerted nature of carbon-halogen bond cleavage during electrochemical reduction. [, , ] This compound provides a platform for understanding how the structure of a molecule influences its reactivity in electron transfer processes.

Q2: How does the electrochemical reduction mechanism of this compound differ from simpler halogenated aromatic compounds?

A2: Research suggests that the reduction of this compound can proceed through either a stepwise or concerted mechanism, depending on factors like the solvent and applied potential. [, ] This contrasts with simpler aromatic halides where a single carbon-halogen bond is typically cleaved in a single electron transfer step. The potential for both stepwise and concerted pathways makes this compound a fascinating subject for studying the interplay between electron transfer kinetics and bond dissociation energies.

Q3: What insights into the solid-state structure of this compound can be gleaned from crystallographic studies?

A3: Crystallographic analysis reveals that this compound crystallizes in the space group P21/c with two molecules in the asymmetric unit. [] These molecules are observed to stack in two different directions, with their planes roughly parallel to specific crystallographic directions. This packing arrangement, stabilized by π-π interactions, provides valuable information about the intermolecular forces and potential solid-state reactivity of this compound.

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